Methylhydrazine dihydrochloride

Übersicht

Beschreibung

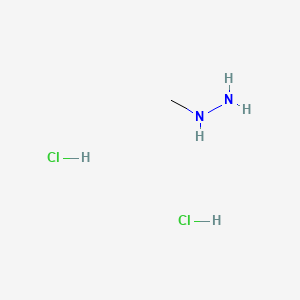

Methylhydrazines are hydrazines that have additional methyl groups . Methylhydrazine dihydrochloride has the molecular formula CH₈Cl₂N₂ . It is used in the organic synthesis, production of drugs, plant growth regulators, and also as rocket fuel components .

Synthesis Analysis

A simple, rapid, and sensitive method is developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in waters based on precolumn derivatization with benzaldehyde . The conditions of derivatization are chosen: the type, pH and concentration of the buffer system; the concentration of the reagent and the surfactant; and the temperature and duration of the reaction .Molecular Structure Analysis

Methylhydrazine dihydrochloride has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da . Methylhydrazines are hydrazines that have additional methyl groups .Chemical Reactions Analysis

Methylhydrazine can be used to induce asymmetric aerobic epoxidation of β-trifluoromethyl-β,β-disubstituted enones to synthesize enantioselective trifluoromethyl-substituted epoxides . It can also be used to synthesize 1-methyl-3,5-dinitro-1 H -1,2,4-triazole (DNMT), a substitute for TNT explosive .Physical And Chemical Properties Analysis

Methylhydrazine dihydrochloride is a colorless liquid with an ammonia-like odor . It has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazoles

Methylhydrazine dihydrochloride is used in the synthesis of pyrazole-containing compounds . Pyrazoles are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Analytical Chemistry

Methylhydrazine dihydrochloride is used in the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in waters . This method is based on precolumn derivatization with benzaldehyde and the determination of the resulting products by reversed-phase HPLC with spectrophotometric detection .

Propellant in Military and Aviation Industries

Hydrazines, including methylhydrazine, are used as propellants in military and aviation industries . They are used in devices such as the U.S. Air Force F-16 Emergency Power Unit and SpaceX SuperDraco Rockets .

Organic Synthesis

Methylhydrazine is a product of large-tonnage production and is widely used in organic synthesis . It is used in the production of various organic compounds due to its reactivity and versatility .

Production of Drugs

Methylhydrazine is used in the production of drugs . Its reactivity and the ability to form various derivatives make it a valuable compound in pharmaceutical chemistry .

Plant Growth Regulators

Methylhydrazine is used in the production of plant growth regulators . These compounds are used to control the growth and development of plants, and methylhydrazine derivatives play a crucial role in their synthesis .

Safety And Hazards

Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Eigenschaften

IUPAC Name |

methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWQGONZIWLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203897 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylhydrazine dihydrochloride | |

CAS RN |

55330-60-4 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.